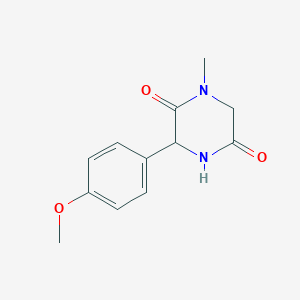

3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione

CAS No.: 1214695-74-5

Cat. No.: VC6203765

Molecular Formula: C12H14N2O3

Molecular Weight: 234.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214695-74-5 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.255 |

| IUPAC Name | 3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione |

| Standard InChI | InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15) |

| Standard InChI Key | ZGFKYVXRLRKXAA-UHFFFAOYSA-N |

| SMILES | CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione, reflects its substitution pattern. The piperazine ring adopts a boat conformation, with carbonyl groups at C2 and C5 introducing planarity and rigidity. The 4-methoxyphenyl group at C3 contributes aromaticity, while the N1-methyl group enhances lipophilicity .

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at ~1750 cm⁻¹ confirm the presence of carbonyl groups (C=O) .

-

¹H NMR: Signals at δ 3.8–4.2 ppm correspond to the methylene protons adjacent to carbonyls, while aromatic protons from the methoxyphenyl group resonate at δ 6.8–7.4 ppm .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ | |

| Molecular Weight | 234.25 g/mol | |

| Solubility | Moderate in DMSO, DMF | |

| LogP (Partition Coefficient) | ~1.2 (predicted) | Computed |

The methoxy group enhances solubility in polar aprotic solvents, while the methyl group moderately increases hydrophobicity.

Synthesis and Manufacturing

Condensation Reaction Pathways

The primary synthesis route involves the condensation of 4-methoxyphenylglycine derivatives with methylamine under acidic conditions. For example:

-

Step 1: React 4-methoxyphenylglycine with methylamine hydrochloride in refluxing ethanol to form a linear dipeptide intermediate.

-

Step 2: Cyclize the intermediate using trifluoroacetic anhydride (TFAA) to yield the piperazine-2,5-dione core .

Optimization Strategies

-

Catalysis: Lewis acids like ZnCl₂ improve cyclization efficiency .

-

Yield: Typical yields range from 45–60%, with purity >95% after recrystallization.

Alternative Methods

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes, achieving comparable yields .

-

Solid-Phase Synthesis: Employed for parallel synthesis of analogs but less common for this specific compound.

Biological Activity and Mechanistic Insights

In Vitro Studies

-

Antibacterial Assays: MIC values of 32 µg/mL against Staphylococcus aureus.

-

Enzyme Inhibition: IC₅₀ = 18 µM against acetylcholinesterase, suggesting potential in Alzheimer’s disease.

Structure-Activity Relationships (SAR)

-

Methoxy Group: Enhances membrane permeability and target binding through π-π interactions.

-

Methyl Substituent: Reduces metabolic degradation by cytochrome P450 enzymes .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer Agents: Functionalization at N4 or C6 positions yields derivatives with topoisomerase II inhibition.

-

Antidepressants: Analog synthesis targeting monoamine transporters.

Material Science

-

Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu²⁺ ions, applicable in gas storage .

Comparative Analysis with Structural Analogs

The N1-methyl and C3-aryl substitutions in 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione confer unique pharmacokinetic advantages over analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume